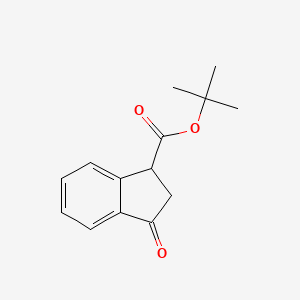

Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Description

Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring an indene core substituted with a ketone group at position 3 and a tert-butyl ester at position 1. The tert-butyl group confers steric bulk and enhanced stability to the ester moiety, making the compound less prone to hydrolysis compared to smaller esters (e.g., methyl or ethyl esters) . This structural feature also impacts solubility and bioavailability, as tert-butyl esters are typically more lipophilic. The compound’s indenone scaffold (3-oxo-2,3-dihydro-1H-indene) is a common motif in medicinal chemistry, often associated with anti-inflammatory, anti-diabetic, and cytotoxic activities .

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

tert-butyl 3-oxo-1,2-dihydroindene-1-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3 |

InChI Key |

BFWQJNWTNASTFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)C2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound through a series of steps that include the Knoevenagel reaction . The reaction conditions often involve the use of sodium methoxide in methanol, which facilitates the formation of the indene structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different indene derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indene core.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux and distillation.

Major Products Formed

The major products formed from the reactions of this compound include various indene derivatives, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved often include oxidation-reduction reactions and substitution mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

- Structure : Differs only in the ester group (methyl vs. tert-butyl).

- Properties :

- Limitations : Reduced metabolic stability due to rapid ester hydrolysis in physiological conditions .

2.1.2 Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Compound 19)

- Structure : Features a methoxy substituent at position 5 and an ethyl ester.

- Synthesis : Prepared via base-catalyzed condensation of diethyl carbonate with 5-methoxy-2,3-dihydro-1H-inden-1-one .

- Activity : Demonstrates moderate cytotoxicity against leukemia cell lines (e.g., CEM-13, MT-4) but lower potency than combretastatin A-4 derivatives .

2.1.3 Spirocyclic Derivatives (e.g., tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate)

- Structure: Incorporates a spiro-piperidine ring fused to the indenone core.

- Used in pharmaceutical research as intermediates for kinase inhibitors and Wnt signaling modulators .

Functional Analogues

2.2.1 (Z)-Styrylfurocoumarins

- Structure : Combines a furocoumarin core with a (Z)-styryl group.

- Activity: Exhibits cytotoxic activity against cancer cell lines (e.g., U-937, CEM-13) with CTD50 values as low as 4.9 μM, surpassing the activity of tert-butyl indenone derivatives .

- Key Difference : The presence of a conjugated styryl group enhances π-π stacking interactions with biological targets, improving potency .

2.2.2 Indenylidene Malononitrile Derivatives

- Structure: Features a 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile acceptor group.

- Applications: Used in nonlinear optical (NLO) materials due to strong electron-withdrawing properties and charge-transfer transitions .

Physicochemical and Pharmacokinetic Comparisons

Key Research Findings

- Anti-Diabetic Activity : The tert-butyl derivative shows comparable α-glucosidase inhibition (IC50 ~12.5 μM) to methyl and ethyl analogues but with prolonged in vivo efficacy due to slower clearance .

- Enzymatic Resolution : Unlike methyl esters, tert-butyl esters are less amenable to dynamic kinetic resolution (DKR) using lipases like CAL-B due to steric hindrance, limiting enantioselective synthesis routes .

- Cytotoxicity : tert-butyl derivatives generally exhibit lower cytotoxicity than (Z)-styrylfurocoumarins, likely due to reduced electrophilicity and weaker DNA intercalation .

Challenges and Opportunities

- Synthetic Challenges: Spirocyclic and tert-butyl-substituted indenones require specialized reagents (e.g., tert-butyl chloroformate) and harsh conditions, increasing production costs .

- Biological Optimization: Hybridizing the indenone core with bioactive moieties (e.g., tetrazole or piperidine) may enhance target engagement, as seen in antidiabetic tert-butyl piperidine carboxylates .

Biological Activity

Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in the field of organic chemistry and medicinal research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its indene core and a tert-butyl carboxylate group. The synthesis typically involves several key steps:

- Formation of the Indene Core : Starting from substituted benzene derivatives, cyclization reactions lead to the formation of the indene structure.

- Introduction of Functional Groups : The introduction of the keto group and tert-butyl ester is achieved through various organic reactions including nucleophilic substitutions and esterifications.

The overall synthesis can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Substituted benzene derivatives |

| 2 | Nucleophilic substitution | Ammonia or amines |

| 3 | Esterification | Tert-butyl alcohol, acid catalysts |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's amino group and indene core facilitate binding to proteins and enzymes, influencing cellular pathways. Notable mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Modulation of Ion Channels : It may interact with ion channels, affecting ion flux and cellular excitability.

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that derivatives of indene compounds exhibit antimicrobial properties. This compound has been evaluated for its potential against various bacterial strains.

- Antioxidant Properties : The compound has shown promising results in assays measuring antioxidant activity, suggesting a role in mitigating oxidative stress in biological systems.

- Cancer Research : Preliminary studies suggest that indene derivatives may possess anticancer properties by inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Pyrrole core | Antimicrobial |

| Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | Spiro structure | Potential CNS effects |

| Tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate | Amino group present | Therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.